molecular formula C51H88O6 B3026213 (all-Z)-5,8,11,14,17-eicosapentaenoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester CAS No. 116198-40-4

(all-Z)-5,8,11,14,17-eicosapentaenoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester

カタログ番号 B3026213
CAS番号: 116198-40-4
分子量: 797.2 g/mol
InChIキー: XVZKEWCRXPFBME-PUULZFANSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound seems to be a type of fatty acid ester. Fatty acid esters are typically derived from vegetable oils or animal fats. They are used in a variety of industries including food, cosmetics, and pharmaceuticals .


Chemical Reactions Analysis

Fatty acid esters can undergo a variety of chemical reactions. They can be hydrolyzed back into their constituent alcohols and fatty acids. They can also participate in transesterification reactions .

科学的研究の応用

Cardiovascular Disease Risk Reduction

The role of purified eicosapentaenoic acid (EPA) ethyl ester in reducing cardiovascular disease risk has been a significant focus of scientific research. The Reduction of Cardiovascular Events with Icosapent Ethyl-Intervention Trial (REDUCE-IT) highlighted a 25% relative risk reduction in major cardiovascular events through the administration of icosapent ethyl, a derivative of EPA. This finding marks icosapent ethyl as a novel option to decrease cardiovascular risks among patients on maximal statin therapy (Wang et al., 2020).

Inflammatory and Aggregatory Processes

Eicosapentaenoic acid (EPA) has been identified for its anti-inflammatory and anti-aggregatory properties, contrasting with the pro-inflammatory and pro-aggregatory functions of arachidonic acid (AA). The EPA:AA ratio has emerged as a potential marker for chronic inflammation, where a lower ratio indicates higher inflammation levels. Epidemiological studies correlate a lower EPA:AA ratio with increased risks of various cardiovascular conditions. Clinical studies have demonstrated that increasing the EPA:AA ratio through purified EPA supplementation effectively prevents coronary artery disease and reduces cardiovascular event risks after percutaneous coronary intervention (Nelson & Raskin, 2019).

Hypertriglyceridemia Management

Icosapent ethyl, a high-purity EPA ethyl ester, has been approved for lowering triglyceride levels in patients with severe hypertriglyceridemia. Clinical trials have shown that icosapent ethyl can significantly reduce triglyceride levels without raising low-density lipoprotein cholesterol (LDL-C), thereby presenting a well-tolerated treatment option for severe hypertriglyceridemia (Kim & McCormack, 2014).

Metabolic Disorders

Omega-3 polyunsaturated fatty acids (PUFAs), including EPA, play a vital role in treating metabolic disorders. They are metabolized into bioactive lipids with potent anti-inflammatory effects. These metabolites directly impact various cells like pancreatic β cells, hepatocytes, adipocytes, skeletal muscle cells, and endothelial cells, highlighting the importance of omega-3 PUFA-derived metabolites in addressing diabetes, non-alcoholic fatty liver disease, adipose tissue dysfunction, and atherosclerosis (Duan et al., 2021).

Nutritional and Health Benefits

The nutritional and health benefits of omega-3 ethyl esters, including EPA and DHA, have been extensively reviewed. These compounds exert various positive actions against atherosclerosis and its complications, such as reducing serum triglycerides, inhibiting platelet aggregability, and improving endothelial function. Notably, they have shown reductions in clinical endpoints like sudden cardiac death or major adverse cardiac events, underscoring their value in cardiovascular prevention and treatment (Schacky, 2006).

将来の方向性

The future directions for research on a compound depend on its potential applications. For example, if the compound has potential uses in medicine, future research might focus on clinical trials .

特性

IUPAC Name

2,3-di(tetradecanoyloxy)propyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H88O6/c1-4-7-10-13-16-19-22-23-24-25-26-27-30-32-35-38-41-44-50(53)56-47-48(57-51(54)45-42-39-36-33-29-21-18-15-12-9-6-3)46-55-49(52)43-40-37-34-31-28-20-17-14-11-8-5-2/h7,10,16,19,23-24,26-27,32,35,48H,4-6,8-9,11-15,17-18,20-22,25,28-31,33-34,36-47H2,1-3H3/b10-7-,19-16-,24-23-,27-26-,35-32-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZKEWCRXPFBME-PUULZFANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCC=CCC=CCC=CCC=CCC=CCC)OC(=O)CCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)OC(=O)CCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H88O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

797.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(all-Z)-5,8,11,14,17-eicosapentaenoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(all-Z)-5,8,11,14,17-eicosapentaenoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(all-Z)-5,8,11,14,17-eicosapentaenoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(all-Z)-5,8,11,14,17-eicosapentaenoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(all-Z)-5,8,11,14,17-eicosapentaenoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester
Reactant of Route 5
Reactant of Route 5
(all-Z)-5,8,11,14,17-eicosapentaenoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester
Reactant of Route 6
Reactant of Route 6
(all-Z)-5,8,11,14,17-eicosapentaenoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。